molecular formula C5H7NO3 B8025746 6-nitro-3,4-dihydro-2H-pyran

6-nitro-3,4-dihydro-2H-pyran

Cat. No.: B8025746
M. Wt: 129.11 g/mol
InChI Key: LAVMCRWGHJXVLJ-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-pyran is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and a nitro group attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the nitration of 3,4-dihydro-2H-pyran using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced nitration techniques, such as microreactor technology, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the dihydropyran ring is oxidized to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Amino-3,4-dihydro-2H-pyran.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyran derivatives with additional functional groups.

Scientific Research Applications

6-Nitro-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 6-nitro-3,4-dihydro-2H-pyran depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The dihydropyran ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Fluoro-3,4-dihydro-2H-pyran: Contains a fluorine atom instead of a nitro group, leading to different chemical and biological properties.

    3,6-Dihydro-2H-pyran: An isomer with a different arrangement of the double bond and oxygen atom.

Uniqueness

6-Nitro-3,4-dihydro-2H-pyran is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVMCRWGHJXVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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